Cas no 6541-82-8 (Di-N-butyl Amidosulfenyl Chloride)
Di-N-butyl Amidosulfenyl Chloride Chemical and Physical Properties
Names and Identifiers
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- Amidosulfenyl chloride,N,N-dibutyl-
- Di-N-butyl Amidosulfenyl Chloride
- (dibutylamino) thiohypochlorite
- Amidosulfenyl chloride,dibutyl
- Chlor-dibutylamino-sulfan
- Chloro Dibutylamino Sulfide
- Dibutylamidosulfenyl chloride
- Dibutylaminosulfur Chloride
- Dibutyl-chlormercapto-amin
- dibutyl-chloromercapto-amine
- Di-n-butylaminosulfenyl chloride
- N,N-di-n-butylaminosulfenyl chloride
- n-butyl-n-(chlorosulfanyl)butan-1-amine
- n-dibutylamino sulfenylchloride
-
Computed Properties
- Exact Mass: 230.05400
Experimental Properties
- PSA: 28.54000
- LogP: 4.38010
Di-N-butyl Amidosulfenyl Chloride Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Di-N-butyl Amidosulfenyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D429440-50mg |
Di-N-butyl Amidosulfenyl Chloride |
6541-82-8 | 50mg |
$ 110.00 | 2023-09-07 | ||
| TRC | D429440-100mg |
Di-N-butyl Amidosulfenyl Chloride |
6541-82-8 | 100mg |
$ 150.00 | 2023-09-07 | ||
| TRC | D429440-250mg |
Di-N-butyl Amidosulfenyl Chloride |
6541-82-8 | 250mg |
$ 339.00 | 2023-09-07 | ||
| TRC | D429440-500mg |
Di-N-butyl Amidosulfenyl Chloride |
6541-82-8 | 500mg |
$655.00 | 2023-05-18 | ||
| TRC | D429440-1g |
Di-N-butyl Amidosulfenyl Chloride |
6541-82-8 | 1g |
$ 970.00 | 2022-06-05 | ||
| TRC | D429440-1000mg |
Di-N-butyl Amidosulfenyl Chloride |
6541-82-8 | 1g |
$1183.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-211281-100 mg |
Di-N-butyl Amidosulfenyl Chloride, |
6541-82-8 | 100MG |
¥2,256.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-211281-100mg |
Di-N-butyl Amidosulfenyl Chloride, |
6541-82-8 | 100mg |
¥2256.00 | 2023-09-05 |
Di-N-butyl Amidosulfenyl Chloride Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on Di-N-butyl Amidosulfenyl Chloride
Recent Advances in the Application of Di-N-butyl Amidosulfenyl Chloride (CAS 6541-82-8) in Chemical and Pharmaceutical Research
Di-N-butyl Amidosulfenyl Chloride (CAS 6541-82-8) has emerged as a compound of significant interest in chemical and pharmaceutical research due to its unique reactivity and potential applications in synthetic chemistry and drug development. Recent studies have explored its utility as a versatile reagent in the synthesis of sulfur-containing compounds, which are pivotal in medicinal chemistry. This research brief consolidates the latest findings on the compound, highlighting its synthetic applications, mechanistic insights, and potential therapeutic implications.
One of the key advancements in the use of Di-N-butyl Amidosulfenyl Chloride is its role in the formation of sulfenamides and sulfenyl chlorides, which serve as intermediates in the synthesis of biologically active molecules. A 2023 study published in the Journal of Organic Chemistry demonstrated its efficacy in facilitating the stereoselective synthesis of complex sulfonamide derivatives, which are critical in the development of protease inhibitors. The study underscored the compound's ability to act as a sulfur-transfer agent under mild conditions, thereby enhancing the efficiency of multi-step synthetic routes.
Further investigations have revealed the compound's potential in the modification of peptides and proteins. Researchers at the University of Cambridge recently reported the use of Di-N-butyl Amidosulfenyl Chloride for site-specific sulfenylation of cysteine residues in proteins, a modification that can modulate protein function and stability. This approach has been applied to the development of novel bioconjugates with enhanced pharmacokinetic properties, as detailed in a 2024 publication in Chemical Science. The study also highlighted the compound's compatibility with aqueous environments, making it suitable for biological applications.
In the pharmaceutical sector, Di-N-butyl Amidosulfenyl Chloride has been investigated for its role in the synthesis of sulfonamide-based drugs. A collaborative study between academic and industrial researchers, published in Bioorganic & Medicinal Chemistry Letters, explored its use in the rapid assembly of sulfonamide scaffolds with anti-inflammatory and antimicrobial activities. The study noted that the compound's high reactivity and selectivity enable the efficient construction of diverse sulfonamide libraries, which are invaluable for drug discovery programs.
Despite these promising developments, challenges remain in the large-scale application of Di-N-butyl Amidosulfenyl Chloride. Issues such as stability under prolonged storage and the need for optimized reaction conditions have been identified in recent industrial reports. However, ongoing research aims to address these limitations through the development of stabilized formulations and improved synthetic protocols. For instance, a 2024 patent application by a leading chemical company disclosed a novel method for enhancing the shelf-life of the compound by using inert gas atmospheres during storage.
In conclusion, Di-N-butyl Amidosulfenyl Chloride (CAS 6541-82-8) continues to be a valuable tool in chemical and pharmaceutical research, with its applications expanding into new areas such as bioconjugation and drug development. The compound's versatility and reactivity make it a cornerstone in the synthesis of sulfur-containing molecules, and ongoing research is expected to further unlock its potential. Future studies should focus on optimizing its stability and exploring its utility in emerging therapeutic modalities, such as targeted protein degradation and covalent inhibitor design.
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